molecular formula C6H7ClO2S2 B6164622 5-ethylthiophene-3-sulfonyl chloride CAS No. 1245823-95-3

5-ethylthiophene-3-sulfonyl chloride

Cat. No.: B6164622
CAS No.: 1245823-95-3
M. Wt: 210.7
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Description

5-Ethylthiophene-3-sulfonyl chloride is a specialized heteroaromatic building block of significant interest in synthetic organic chemistry and materials science. As an organic compound featuring both a thiophene ring and a reactive sulfonyl chloride group, it serves as a versatile precursor for the synthesis of various valuable derivatives. The core research value of this compound lies in its application as a key intermediate for the creation of sulfonamides, sulfonyl esters, and sulfones. These functional groups are fundamental in the design of chemical intermediates, particularly in the development of novel compounds with potential biological activity. The 5-ethyl substitution on the thiophene ring can influence the electron density and steric properties of the system, potentially fine-tuning the reactivity of the sulfonyl chloride group and the properties of the final molecules. In practical research applications, this compound is utilized in nucleophilic substitution reactions, where the chlorine atom is readily displaced by amines to form sulfonamide libraries for screening. This reactivity is central to medicinal chemistry efforts in hit-to-lead optimization. Furthermore, in the realm of materials science, this compound is studied for modifying polymer surfaces and creating functionalized materials with specific electronic properties, leveraging the conductive potential of the thiophene moiety for use in organic electronic devices. The compound should be handled with care, adhering to standard safety protocols for sulfonyl chlorides. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

CAS No.

1245823-95-3

Molecular Formula

C6H7ClO2S2

Molecular Weight

210.7

Purity

95

Origin of Product

United States

Synthetic Methodologies for 5 Ethylthiophene 3 Sulfonyl Chloride

Chlorosulfonation Reactions of 5-Ethylthiophene Precursors

The introduction of a sulfonyl chloride group onto a thiophene (B33073) ring is typically achieved through chlorosulfonation, an electrophilic aromatic substitution reaction. However, the directing effects of the substituents on the thiophene ring are a critical consideration in determining the isomeric purity of the product.

Direct Sulfonylation Approaches

Direct chlorosulfonation of 2-ethylthiophene (B1329412) with a strong sulfonating agent like chlorosulfonic acid is the most straightforward conceptual approach. The ethyl group at the 2-position is an activating group and directs incoming electrophiles to the ortho (3-position) and para (5-position). Concurrently, the thiophene ring itself strongly directs electrophilic substitution to the α-positions (2- and 5-positions) due to the ability of the sulfur atom to stabilize the intermediate sigma complex through resonance.

This dual influence creates a significant regiochemical challenge. The powerful directing effect of the thiophene sulfur generally leads to preferential substitution at the 5-position, which is electronically activated by both the ring and the ethyl group. Consequently, the direct chlorosulfonation of 2-ethylthiophene is expected to yield 5-ethylthiophene-2-sulfonyl chloride as the major product, with the desired 5-ethylthiophene-3-sulfonyl chloride being a minor product, if formed at all. The regioselectivity of electrophilic substitution on substituted thiophenes is a well-documented phenomenon. jcu.edu.au

Precursor Functionalization and Subsequent Halogenation Pathways

To overcome the regiochemical limitations of direct sulfonylation, multi-step synthetic pathways involving the functionalization of a pre-formed 5-ethylthiophene ring are necessary. These strategies focus on introducing a functional group at the 3-position that can be subsequently converted into a sulfonyl chloride.

One plausible route involves the initial halogenation of 2-ethylthiophene. While direct halogenation might also favor the 5-position, specific conditions or the use of blocking groups can facilitate the introduction of a halogen, such as bromine or iodine, at the 3-position. This 2-ethyl-3-halothiophene can then undergo metal-halogen exchange, for instance, with an organolithium reagent, to generate a 5-ethyl-3-lithiothiophene intermediate. This nucleophilic intermediate can then be reacted with sulfur dioxide (SO₂) to form a lithium sulfinate salt. Subsequent treatment with a chlorinating agent, such as N-chlorosuccinimide (NCS), would yield the target this compound. The functionalization of thiophene at the 3-position through metalation has been demonstrated as a viable strategy. researchgate.netrsc.org

Another powerful method for introducing a sulfonyl chloride group at a specific position is the Sandmeyer reaction . wikipedia.org This approach would begin with the nitration of 2-ethylthiophene. While this reaction also faces regioselectivity challenges, separation of the desired 2-ethyl-3-nitrothiophene isomer may be possible. The nitro group can then be reduced to an amino group, yielding 2-ethyl-3-aminothiophene. Diazotization of this amine with a nitrite (B80452) source in the presence of a strong acid generates a diazonium salt. The subsequent reaction of the diazonium salt with sulfur dioxide in the presence of a copper(I) chloride catalyst affords the desired this compound. nih.govnih.gov This method offers precise control over the position of the sulfonyl chloride group, provided the precursor amine can be synthesized. Recent advancements have introduced stable SO₂ surrogates like DABSO, which can be used in Sandmeyer-type reactions, enhancing the safety and applicability of this method for preparing sulfonyl chlorides. nih.govorganic-chemistry.org

Optimization of Reaction Conditions for Enhanced Yield and Purity

The successful synthesis of this compound, particularly when dealing with issues of regioselectivity and the stability of intermediates, is highly dependent on the careful optimization of reaction conditions.

Solvent Effects in the Preparation of this compound

The choice of solvent can significantly impact the outcome of the synthesis. In direct chlorosulfonation, inert solvents such as dichloromethane (B109758) or carbon tetrachloride are often used to moderate the highly exothermic reaction with chlorosulfonic acid. researchgate.net The solvent can also influence the regioselectivity of the reaction. For instance, in some electrophilic substitutions on thiophene derivatives, a change from non-polar to polar solvents has been shown to alter the ratio of isomers formed.

In the case of precursor functionalization pathways, the solvent plays a critical role in the formation and reactivity of intermediates. For instance, the metalation of thiophenes is typically carried out in aprotic ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF), which are capable of solvating the organometallic intermediates. The nucleophilicity of the resulting 3-lithiothiophene intermediate can be profoundly dependent on the solvent system used. rsc.org

Synthetic StepSolventRationale
Direct ChlorosulfonationDichloromethaneInert solvent to control exothermicity.
Metalation (Lithiation)Tetrahydrofuran (THF)Aprotic ether that solvates the lithium cation.
Sandmeyer ReactionAcetonitrile (B52724)/WaterCommon solvent system for diazotization and subsequent reaction.

This table is illustrative and based on general principles and analogous reactions.

Catalytic Systems in the Synthesis of this compound

Catalysis is central to several of the proposed synthetic routes. The Sandmeyer reaction, a key strategy for regioselective synthesis, traditionally relies on a copper(I) salt, such as copper(I) chloride, as a catalyst. wikipedia.org The catalyst facilitates the single-electron transfer process that initiates the conversion of the diazonium salt to the sulfonyl chloride. More recent protocols have also explored the use of copper(II) salts. nih.gov

In pathways involving cross-coupling reactions to prepare functionalized precursors, palladium catalysts are frequently employed. For example, the synthesis of a substituted thiophene precursor might involve a Suzuki or Stille coupling, which utilizes palladium complexes with specific ligands to achieve high yields and selectivity. jcu.edu.au

Reaction TypeCatalystRole of Catalyst
Sandmeyer ReactionCopper(I) Chloride (CuCl)Facilitates single-electron transfer to the diazonium salt.
Suzuki Coupling (Precursor Synthesis)Pd(PPh₃)₄Catalyzes the cross-coupling of a boronic acid with a halide.
Stille Coupling (Precursor Synthesis)PdCl₂(PPh₃)₂Catalyzes the cross-coupling of an organostannane with a halide.

This table provides examples of catalytic systems used in relevant synthetic transformations.

Temperature and Pressure Control in Reaction Engineering

Strict control over temperature is paramount in the synthesis of sulfonyl chlorides. The direct chlorosulfonation with chlorosulfonic acid is highly exothermic, and low temperatures (often below 0 °C) are necessary to prevent the formation of byproducts and decomposition of the starting material and product. researchgate.net

Similarly, the formation and reaction of diazonium salts in the Sandmeyer sequence are temperature-sensitive. Diazotization is typically carried out at low temperatures (0–5 °C) to prevent the premature decomposition of the unstable diazonium salt. The subsequent reaction with SO₂ and the copper catalyst may also require careful temperature management to ensure a good yield.

Pressure is less commonly a critical parameter in these liquid-phase reactions, which are typically conducted at atmospheric pressure. However, in reactions involving gaseous reagents like sulfur dioxide, ensuring a closed system or a steady flow of gas at a controlled rate is important for stoichiometric control and reaction efficiency.

Alternative and Emerging Synthetic Routes to this compound

The synthesis of sulfonyl chlorides, crucial intermediates in organic and medicinal chemistry, has traditionally relied on methods that are effective but pose environmental and safety challenges. organic-chemistry.org Conventional routes often involve toxic and corrosive reagents like chlorosulfonic acid, thionyl chloride with sulfonic acids, or the direct use of chlorine gas. nih.govrsc.org These processes can generate significant hazardous waste and require careful handling due to their reactivity. nih.gov In response, the field of chemical synthesis has seen the development of alternative and emerging routes that align with the principles of green chemistry and leverage the advantages of advanced manufacturing technologies like flow chemistry.

Green Chemistry Approaches to Sulfonyl Chloride Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For sulfonyl chloride synthesis, this involves replacing traditional, hazardous reagents with more environmentally benign alternatives that operate under milder conditions.

Several innovative methods have been developed for the oxidative chlorination of thiols and their derivatives, which could be adapted for the synthesis of this compound. One prominent approach involves the use of N-chlorosuccinimide (NCS) as a chlorinating agent. organic-chemistry.orgnih.gov A study demonstrated a convenient and eco-friendly method for synthesizing a variety of sulfonyl chlorides from S-alkylisothiourea salts using NCS. organic-chemistry.orgresearchgate.net This method avoids strong odors and toxic reagents, proceeds under mild conditions, and allows for the sustainable recycling of the succinimide (B58015) byproduct. organic-chemistry.org

Another green strategy employs oxone in combination with a chloride source like potassium chloride (KCl) in water. This system provides an efficient and rapid method for the oxyhalogenation of thiols and disulfides to their corresponding sulfonyl chlorides under mild, aqueous conditions. rsc.org

A metal-free approach utilizing ammonium (B1175870) nitrate (B79036) (NH₄NO₃), an aqueous solution of hydrochloric acid (HCl), and oxygen as the terminal oxidant has also been developed for converting thiols to sulfonyl chlorides. rsc.org This method is notable for its reduced use of organic solvents and simplified product isolation, which involves simple filtration rather than extensive extraction procedures. rsc.org

These green methodologies offer significant advantages over traditional routes, as summarized in the table below. While direct application to this compound from a corresponding thiol precursor has not been extensively documented in readily available literature, the broad substrate compatibility of these methods suggests their potential viability. organic-chemistry.orgrsc.org

Table 1: Comparison of Green Reagent Systems for Sulfonyl Chloride Synthesis
Reagent SystemKey AdvantagesTypical ConditionsRelevant Findings/Citations
N-Chlorosuccinimide (NCS) / S-Alkylisothiourea SaltsEnvironmentally friendly; avoids toxic/odorous reagents; recyclable byproduct; mild conditions.Acetonitrile/water solvent system, room temperature.Structurally diverse sulfonyl chlorides obtained in good to excellent yields. organic-chemistry.org Succinimide byproduct can be converted back to NCS. organic-chemistry.orgresearchgate.net
Oxone / KClUses water as a solvent; rapid reaction; mild conditions.Water, room temperature.Efficient oxyhalogenation of various thiols and disulfides with high yields (82-98%). rsc.org
Ammonium Nitrate / HCl / O₂Metal-free; oxygen as terminal oxidant; reduced solvent use; simplified purification.Acetonitrile, balloon of O₂, room temperature.Effective for a range of thiophenols, benzylic, aliphatic, and heteroaromatic thiols. rsc.org

Reactivity Profiles and Mechanistic Investigations of 5 Ethylthiophene 3 Sulfonyl Chloride

Nucleophilic Acyl Substitution Reactions of the Sulfonyl Chloride Moiety

The sulfonyl chloride group is a highly reactive functional group that readily undergoes nucleophilic acyl substitution. The sulfur atom is electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it susceptible to attack by a variety of nucleophiles.

Formation of Sulfonamides and Their Mechanistic Elucidation

It is anticipated that 5-ethylthiophene-3-sulfonyl chloride would react with primary and secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone of medicinal chemistry. rsc.org The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion and deprotonation of the nitrogen atom to yield the stable sulfonamide.

The reaction would likely proceed via a stepwise mechanism, involving a tetrahedral intermediate. The rate of reaction would be influenced by the nucleophilicity of the amine and steric hindrance around both the amine and the sulfonyl chloride. While specific kinetic data for this compound is unavailable, studies on similar compounds, such as 2-thiophenesulfonyl chloride, have been conducted to understand the kinetics of their reactions with anilines. acs.org

Table 1: Postulated Reactants and Products in the Formation of Sulfonamides from this compound

Reactant 1Reactant 2Postulated Product
This compoundAmmonia5-Ethylthiophene-3-sulfonamide
This compoundDiethylamineN,N-Diethyl-5-ethylthiophene-3-sulfonamide
This compoundAnilineN-Phenyl-5-ethylthiophene-3-sulfonamide

Synthesis of Sulfonate Esters and Associated Reaction Pathways

Similarly, this compound is expected to react with alcohols or phenols in the presence of a base to form sulfonate esters. The base is required to deprotonate the alcohol, forming a more nucleophilic alkoxide ion, and to neutralize the HCl byproduct.

The reaction mechanism is analogous to that of sulfonamide formation, involving nucleophilic attack of the alkoxide on the sulfonyl chloride. The formation of sulfonate esters from sulfonic acids and alcohols has been studied, and this reaction provides an alternative route to these compounds. nih.govchemscene.com Detailed studies on sulfonate ester formation have highlighted the importance of reaction conditions, such as the absence of water, to achieve appreciable conversion. tandfonline.com

Table 2: Postulated Reactants and Products in the Synthesis of Sulfonate Esters from this compound

Reactant 1Reactant 2Postulated Product
This compoundMethanolMethyl 5-ethylthiophene-3-sulfonate
This compoundPhenolPhenyl 5-ethylthiophene-3-sulfonate
This compoundIsopropanolIsopropyl 5-ethylthiophene-3-sulfonate

Electrophilic Aromatic Substitution Reactions Involving the Thiophene (B33073) Ring

The thiophene ring is an electron-rich aromatic system and is generally more reactive than benzene (B151609) towards electrophilic aromatic substitution. magtech.com.cn The presence of the electron-donating ethyl group at the 5-position would further activate the ring, while the electron-withdrawing sulfonyl chloride group at the 3-position would deactivate it.

Friedel-Crafts Type Reactions with this compound

Friedel-Crafts reactions, such as alkylation and acylation, are classic examples of electrophilic aromatic substitution. acs.org It is plausible that this compound could undergo Friedel-Crafts acylation, for instance, though the strong deactivating effect of the sulfonyl chloride group would likely necessitate harsh reaction conditions. The acylation of thiophene itself is a well-established reaction. google.com However, the corresponding reaction of alkyl sulfonyl chlorides with aromatic hydrocarbons in the presence of aluminum chloride has been reported to often result in chlorination of the aromatic compound rather than the expected sulfonylation. google.com

Regioselectivity Studies in Electrophilic Substitutions

The regioselectivity of electrophilic substitution on a substituted thiophene ring is governed by the electronic effects of the existing substituents. The ethyl group at the 5-position is an ortho-, para- director (directing to the 4- and 2-positions), while the sulfonyl chloride group at the 3-position is a meta- director (directing to the 5-position). In this case, the directing effects are in conflict. Computational studies on substituted thiophenes have been used to predict the regioselectivity of electrophilic aromatic substitution. For thiophene derivatives with an electron-withdrawing group at the 2-position, further electrophilic substitution typically occurs at the 4- and 5-positions. magtech.com.cn Given the substitution pattern of this compound, electrophilic attack would most likely occur at the 2- or 4-positions, with the precise outcome depending on the specific electrophile and reaction conditions.

Cross-Coupling Reactions Utilizing this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While there is no specific literature on the use of this compound in such reactions, other thiophene derivatives have been successfully employed. For example, 5-bromothiophene-2-sulfonamide (B1270684) has been used in Suzuki-Miyaura cross-coupling reactions with various aryl boronic acids. magtech.com.cn It is conceivable that this compound could participate in similar cross-coupling reactions, potentially at the carbon-chlorine bond of the sulfonyl chloride group or through C-H activation of the thiophene ring, though the former is less common for sulfonyl chlorides. More typically, aryl sulfonyl chlorides can be challenging coupling partners in palladium-catalyzed reactions.

Palladium-Catalyzed Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. Aryl and heteroaryl sulfonyl chlorides have emerged as valuable coupling partners, often undergoing a desulfitative pathway where the sulfonyl chloride group is extruded as sulfur dioxide (SO₂).

Desulfitative cross-coupling reactions utilize aryl or heteroaryl sulfonyl chlorides as arylating agents. In these reactions, a palladium catalyst facilitates the cleavage of the C–S and S–Cl bonds, leading to the formation of an arylpalladium intermediate which can then engage in coupling with a suitable partner.

The general mechanism for the desulfitative arylation of a C-H bond on a heteroarene typically begins with the oxidative addition of the palladium catalyst into the S-Cl bond of the sulfonyl chloride. This is followed by the extrusion of SO₂, a thermodynamically favorable step, to generate a (hetero)arylpalladium(II) species. This intermediate then reacts with the coupling partner through a process like C-H activation or transmetalation, ultimately leading to the cross-coupled product and regeneration of the active palladium catalyst via reductive elimination. chemrevlett.com While this methodology has been applied to various heteroaryl sulfonyl chlorides for the arylation of heterocycles like pyrroles, furans, and other thiophenes, specific examples detailing the use of this compound as a substrate are not prominently documented. chemrevlett.com

The Suzuki-Miyaura reaction, which couples an organoboron compound with an organohalide or triflate, is one of the most versatile C-C bond-forming reactions. tcichemicals.com The scope of electrophilic partners has been expanded to include sulfonyl chlorides. These compounds can serve as effective substitutes for organohalides in Suzuki-Miyaura couplings, proceeding through a desulfitative mechanism. chemrxiv.org

Other Transition Metal-Catalyzed Coupling Reactions

Beyond palladium, other transition metals like nickel, copper, and rhodium are known to catalyze cross-coupling reactions involving sulfonyl derivatives. mdpi.comresearchgate.net For instance, copper catalysts have been employed for various C-S bond-forming reactions. Nickel catalysts are often used for their unique reactivity and lower cost compared to palladium, effectively catalyzing couplings of less reactive electrophiles. Rhodium has also been shown to catalyze desulfitative Mizoroki-Heck reactions.

While these metals have been successfully used in reactions with other aryl and heteroaryl sulfonyl chlorides, specific applications involving this compound as a coupling partner are not well-documented. The reactivity would be expected to follow similar mechanistic pathways, such as oxidative addition and reductive elimination, but the specific conditions, catalyst efficiency, and substrate compatibility would need to be empirically determined.

Rearrangement and Cyclization Reactions of this compound

Information regarding specific rearrangement or cyclization reactions starting from this compound is scarce in the literature. In a broader context, transition metals can catalyze the isomerization of various functional groups. princeton.edu It is conceivable that under certain catalytic conditions, the ethylthiophene moiety could undergo intramolecular cyclization or rearrangement, potentially involving the sulfonyl chloride group or other positions on the thiophene ring. However, without specific research, any proposed reaction pathways remain speculative.

Derivatization Strategies and Advanced Synthetic Applications of 5 Ethylthiophene 3 Sulfonyl Chloride

Synthesis of Novel Thiophene-Based Heterocycles and Polyheteroaromatics

The reactive sulfonyl chloride group of 5-ethylthiophene-3-sulfonyl chloride, coupled with the inherent reactivity of the thiophene (B33073) ring, makes it a valuable precursor for the synthesis of a diverse range of thiophene-based heterocycles and polyheteroaromatic systems.

Construction of Fused Ring Systems Incorporating the 5-Ethylthiophene Moiety

The synthesis of fused ring systems is a cornerstone of modern organic chemistry, providing access to structurally complex and often biologically active molecules. While specific examples detailing the direct use of this compound in the construction of fused ring systems are not extensively documented in publicly available literature, the general reactivity of thiophene sulfonyl chlorides suggests plausible synthetic routes. For instance, intramolecular cyclization reactions of derivatives of 5-ethylthiophene-3-sulfonamide could lead to the formation of thieno-fused thiazine (B8601807) derivatives. nih.gov The synthesis of thieno[2,3-b]pyridines and other fused systems often involves the cyclization of appropriately substituted thiophene precursors. nih.govresearchgate.net

One potential strategy involves the conversion of this compound to its corresponding sulfonamide, followed by functionalization of the thiophene ring or the sulfonamide nitrogen to introduce a reactive group capable of intramolecular cyclization. For example, the introduction of a suitable ortho-substituent on an N-aryl-5-ethylthiophene-3-sulfonamide could facilitate a cyclization reaction to form a fused heterocyclic system. The synthesis of thieno[3,2-b]thiophenes, for instance, has been achieved through various cyclization strategies involving thiophene precursors. mdpi.commdpi.comekb.egrsc.org

Preparation of Oligo- and Polythiophenes via this compound

Oligo- and polythiophenes are a class of conducting polymers with significant applications in organic electronics, including organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors. rsc.orgkpi.uanih.govresearchgate.net The properties of these materials are highly dependent on the nature and position of substituents on the thiophene ring.

While direct polymerization of this compound is not a common method for polythiophene synthesis, it can serve as a precursor to monomers suitable for polymerization. For instance, the sulfonyl chloride can be converted to other functional groups that are amenable to polymerization conditions. Cross-coupling reactions, such as Stille, Suzuki, and Yamamoto couplings, are powerful methods for the synthesis of conjugated polymers, including polythiophenes. mdpi.com

A plausible route to a polythiophene incorporating the 5-ethylthiophene-3-sulfonyl moiety would involve the synthesis of a di-halogenated or organometallic monomer derived from this compound. This monomer could then be subjected to polymerization conditions. The resulting polymer would possess a sulfonyl group at the 3-position of each thiophene unit, which could be further functionalized post-polymerization to tune the material's properties. General methods for the polymerization of 3-alkylthiophenes using oxidants like iron(III) chloride have been extensively studied. kpi.uaresearchgate.net

Functionalization of Complex Molecular Architectures Using this compound

The versatility of this compound extends to its use as a building block for introducing the 5-ethylthiophenesulfonyl group into a wide array of organic molecules, thereby modifying their physical, chemical, and biological properties.

As a Versatile Building Block in Multi-Step Organic Synthesis

In the realm of multi-step organic synthesis, building blocks that offer both a unique structural motif and a reactive handle for further elaboration are highly prized. This compound fits this description, providing access to a range of thiophene-containing compounds. The sulfonyl chloride functionality allows for the straightforward introduction of the 5-ethylthiophene moiety onto nucleophilic substrates.

For example, in the synthesis of complex pharmaceutical intermediates, the thiophene ring can act as a bioisostere for a phenyl ring, often leading to improved pharmacological profiles. The synthesis of various biologically active molecules containing the thiophene scaffold underscores its importance in drug discovery. nih.govgoogle.com While direct examples involving this compound are not abundant in the literature, the principles of its application can be inferred from the chemistry of related thiophene sulfonyl chlorides.

Introduction of the Sulfonyl Group into Diverse Organic Scaffolds

The primary reaction of this compound is its reaction with nucleophiles, such as amines and alcohols, to form sulfonamides and sulfonate esters, respectively. This reaction provides a direct method for introducing the 5-ethyl-3-thiophenesulfonyl group into a variety of organic molecules.

A study by Patil et al. (2020) describes the synthesis of 2-(4-acetamidobenzene sulphonyl amide)-3-carbethoxy-5-ethylthiophene. This was achieved by reacting 2-amino-3-carbethoxy-5-ethylthiophene with p-acetamidobenzene sulfonyl chloride. While this example uses a different sulfonyl chloride, the reverse reaction, where this compound is reacted with an appropriate amine, is a standard and predictable transformation. researchgate.net The synthesis of sulfonamide derivatives is a well-established field, with numerous methods available for the reaction between sulfonyl chlorides and amines. researchgate.netcihanuniversity.edu.iq

The resulting sulfonamides can possess a wide range of biological activities, including antibacterial, antiviral, and anticancer properties. nih.govresearchgate.netnih.gov The incorporation of the 5-ethylthiophene moiety can influence the lipophilicity, metabolic stability, and target-binding affinity of the final compound.

ReactantProductReaction TypeReference
2-Amino-3-carbethoxy-5-ethylthiophene2-(4-Acetamidobenzene sulphonyl amide)-3-carbethoxy-5-ethylthiopheneSulfonamide formation researchgate.net
Primary/Secondary AminesN-substituted-5-ethylthiophene-3-sulfonamideSulfonamide formation researchgate.netcihanuniversity.edu.iq
Alcohols5-Ethylthiophene-3-sulfonate esterSulfonate ester formation cmu.edu

Role in the Synthesis of Specialty Chemicals

Specialty chemicals are a class of high-value products that are used in a wide range of industries, including pharmaceuticals, agrochemicals, and materials science. Thiophene derivatives are often key components in the synthesis of these materials.

While specific, large-scale industrial applications of this compound in the production of specialty chemicals are not widely publicized, its chemical properties make it a potential intermediate for such processes. For instance, in the field of dye chemistry, substituted aminothiophenes are used as diazo components to produce a range of azo dyes with various colors and properties for dyeing textiles. sapub.orgsapub.orgresearchgate.net The this compound could be converted to an aminothiophene derivative, which could then be utilized in the synthesis of novel azo dyes.

In the agrochemical industry, heterocyclic compounds are a rich source of new pesticides and herbicides. The thiophene ring is a common scaffold in many agrochemically active molecules. sapub.org The derivatization of this compound could lead to the discovery of new compounds with potential applications in crop protection.

The compound's utility is also noted in materials science, where thiophene-based polymers are of great interest. cmu.edu The ability to introduce the 5-ethyl-3-thiophenesulfonyl group can lead to materials with tailored electronic and physical properties.

Intermediates for Material Science Research

Thiophene-based compounds are foundational in the development of organic electronics, particularly in the synthesis of conductive polymers and oligomers. numberanalytics.comdntb.gov.ua The delocalized π-electron system of the thiophene ring facilitates charge transport, a critical property for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). numberanalytics.com this compound serves as a valuable intermediate in the synthesis of these advanced materials.

The ethyl group at the 5-position of the thiophene ring can enhance the solubility of the resulting polymers and oligomers in organic solvents, which is a crucial factor for solution-based processing and fabrication of thin-film devices. The sulfonyl chloride group at the 3-position provides a reactive handle for the introduction of various functionalities through nucleophilic substitution reactions. For instance, reaction with alcohols or amines can lead to the formation of sulfonate esters and sulfonamides, respectively. molport.com These derivatizations can be used to fine-tune the electronic properties, morphology, and stability of the final materials.

Table 1: Potential Applications of this compound Derivatives in Material Science

Derivative Class Potential Application Rationale
Poly(thiophene sulfonate)s Organic Photovoltaics (OPVs) Introduction of sulfonate groups can modify the energy levels of the polymer, improving charge separation and collection efficiency at the donor-acceptor interface.
Thiophene-based Copolymers Organic Field-Effect Transistors (OFETs) Co-polymerization with other aromatic units via the sulfonyl chloride group can create materials with tailored charge mobilities and environmental stability.

Detailed research findings on analogous compounds suggest that the strategic placement of substituents on the thiophene ring significantly influences the performance of the resulting electronic devices. The ability to introduce a wide array of functional groups through the sulfonyl chloride moiety of this compound makes it a promising building block for the next generation of organic electronic materials.

Precursors for Agrochemical Development

The thiophene scaffold is present in a number of commercially successful agrochemicals, including fungicides and herbicides. rsc.orgnih.gov The biological activity of these compounds is often attributed to the specific substitution pattern on the thiophene ring. This compound can serve as a precursor for the synthesis of novel agrochemical candidates.

The sulfonyl chloride group is highly reactive towards nucleophiles, such as amines and phenols, allowing for the straightforward synthesis of a diverse library of sulfonamide and sulfonate ester derivatives. molport.com These derivatives can then be screened for their biological activity. For example, thiophene-based sulfonamides have been investigated for their fungicidal properties. nih.govresearchgate.net The ethyl group at the 5-position may contribute to the lipophilicity of the molecule, potentially enhancing its uptake and translocation within the target pest or plant. researchgate.net

Table 2: Examples of Agrochemicals Containing the Thiophene Moiety

Compound Name Agrochemical Class Mode of Action (if known)
Silthiopham Fungicide Inhibition of melanin (B1238610) biosynthesis
Thifensulfuron-methyl Herbicide Inhibition of acetolactate synthase (ALS)
Ethaboxam Fungicide Inhibition of cellulose (B213188) synthase

The development of new agrochemicals is driven by the need to overcome resistance to existing products and to find more environmentally benign solutions. researchgate.net The versatility of this compound as a synthetic precursor allows for the exploration of a wide chemical space in the search for new and effective crop protection agents.

Synthetic Precursors for Pharmaceutical Research

The thiophene ring is a privileged structure in medicinal chemistry, found in a wide range of approved drugs with diverse therapeutic applications, including antipsychotic, anti-inflammatory, and anticancer agents. encyclopedia.pubnih.govnih.gov Thiophene-containing compounds are known to exhibit a variety of pharmacological activities, and the sulfonamide functional group is also a key pharmacophore in many drugs. researchgate.netnih.gov The combination of these two structural motifs, accessible through the derivatization of this compound, makes it a valuable precursor in pharmaceutical research.

The reaction of this compound with a wide range of primary and secondary amines leads to the formation of a corresponding library of sulfonamides. These compounds can be designed as inhibitors of specific enzymes, such as carbonic anhydrases or kinases, which are important targets in the treatment of various diseases. nih.gov The ethyl group on the thiophene ring can influence the binding affinity and selectivity of the molecule for its biological target, as well as its pharmacokinetic properties.

Table 3: Therapeutic Areas for Thiophene-Based Pharmaceuticals

Therapeutic Area Example Drug (if applicable) Role of Thiophene Moiety
Oncology - Interaction with kinase active sites, modulation of apoptosis.
Infectious Diseases Sertaconazole, Tioconazol Antifungal activity. encyclopedia.pub
Central Nervous System Olanzapine, Tipepidine Modulation of neurotransmitter receptors. encyclopedia.pub

The ability to readily synthesize a diverse range of sulfonamide derivatives from this compound provides a powerful tool for lead discovery and optimization in drug development programs.

Exploration of Novel Derivatization Pathways for Tailored Functionalities

Beyond the common reactions with amines and alcohols, the sulfonyl chloride group of this compound can participate in a variety of other chemical transformations, opening up novel pathways for the synthesis of derivatives with tailored functionalities. magtech.com.cnresearchgate.net These reactions can be employed to create molecules with unique properties for a range of applications.

For instance, sulfonyl chlorides can undergo reduction to form sulfinamides, which are themselves valuable synthetic intermediates. nih.gov They can also participate in transition-metal-catalyzed cross-coupling reactions, allowing for the formation of carbon-sulfur bonds and the synthesis of thioethers. researchgate.net Furthermore, the sulfonyl chloride group can be converted to other sulfur-containing functional groups, such as sulfonyl hydrazides, which can then be further derivatized. nih.gov

These advanced derivatization strategies allow for a high degree of molecular engineering, enabling the synthesis of compounds with precisely controlled electronic, physical, and biological properties. The exploration of these novel reaction pathways will undoubtedly expand the synthetic utility of this compound and lead to the discovery of new materials and molecules with exciting applications.

Advanced Spectroscopic and Analytical Characterization Methodologies for 5 Ethylthiophene 3 Sulfonyl Chloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-ethylthiophene-3-sulfonyl chloride. It provides precise information about the hydrogen and carbon environments within the molecule, enabling the confirmation of the substitution pattern on the thiophene (B33073) ring and the connectivity of the ethyl and sulfonyl chloride moieties.

One- and Two-Dimensional NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC)

One-dimensional (1D) ¹H and ¹³C NMR spectra offer the initial and most fundamental data for structure verification. In this compound, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons on the thiophene ring, a quartet for the methylene (B1212753) (-CH₂) protons, and a triplet for the methyl (-CH₃) protons of the ethyl group. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the two sp² carbons of the thiophene ring attached to hydrogen, the two sp² carbons attached to the substituents, and the two sp³ carbons of the ethyl group.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
AtomTechniquePredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Thiophene-H (C2-H)¹H NMR~7.3-7.5Doublet~1-2
Thiophene-H (C4-H)¹H NMR~7.8-8.0Doublet~1-2
-CH₂-¹H NMR~2.8Quartet~7.5
-CH₃¹H NMR~1.3Triplet~7.5
Thiophene C-S-C¹³C NMR~120-125--
Thiophene C-H¹³C NMR~125-130--
Thiophene C-SO₂Cl¹³C NMR~140-145--
Thiophene C-Ethyl¹³C NMR~145-150--
-CH₂-¹³C NMR~23--
-CH₃¹³C NMR~15--

Two-dimensional (2D) NMR techniques are indispensable for assigning these resonances unambiguously and confirming the molecular structure. researchgate.netipb.pt

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduyoutube.com For this compound, a COSY spectrum would show a clear correlation between the methylene quartet and the methyl triplet of the ethyl group, confirming their connectivity. It would also show a weak long-range coupling between the two thiophene ring protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. sdsu.educolumbia.edu It is highly sensitive and allows for the definitive assignment of which proton signal corresponds to which carbon signal. For instance, the thiophene proton signals would correlate to their respective sp² carbon signals in the thiophene ring.

Correlations from the methylene protons of the ethyl group to the C4, C5, and methyl carbons of the thiophene ring.

Correlations from the thiophene ring protons (H2 and H4) to the surrounding ring carbons, confirming the substitution pattern. For example, the proton at the C4 position would show a correlation to the carbon bearing the sulfonyl chloride group (C3).

Advanced NMR Studies for Conformational and Dynamic Analysis

Beyond basic structure elucidation, advanced NMR experiments can probe the three-dimensional structure and molecular dynamics of thiophene sulfonyl chloride derivatives. Conformational analysis of flexible molecules, such as sulfonic esters, can be performed using techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). nih.govmdpi.com For this compound, a NOESY experiment could provide information on the preferred spatial orientation of the ethyl group relative to the thiophene ring and the sulfonyl chloride group.

Furthermore, variable-temperature (VT) NMR studies can be employed to investigate dynamic processes, such as the rotational barrier around the C-S bond connecting the thiophene ring to the sulfonyl chloride group. Changes in the NMR spectra as a function of temperature can provide thermodynamic data about conformational exchange rates. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule and providing a detailed fingerprint of its molecular structure.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Each functional group has characteristic absorption frequencies, making FTIR an excellent method for qualitative analysis. For this compound, the key functional groups and their expected vibrational frequencies are well-defined. The most prominent bands are associated with the sulfonyl chloride group (-SO₂Cl), which exhibits strong characteristic asymmetric and symmetric stretching vibrations. ionike.com Thiophene ring vibrations and C-H stretching from the ethyl group also produce distinct signals. globalresearchonline.netiosrjournals.org

Characteristic FTIR Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
-SO₂ClAsymmetric Stretch (ν_as SO₂)~1370-1390Strong
-SO₂ClSymmetric Stretch (ν_s SO₂)~1170-1190Strong
Thiophene RingC=C Stretch~1500-1570Medium
Thiophene RingRing Stretching~1400-1480Medium-Variable
Thiophene RingC-S Stretch~630-710Weak-Medium
Ethyl GroupC-H Stretch (aliphatic)~2850-2960Medium-Strong
Aromatic C-HC-H Stretch~3000-3100Weak-Medium

Raman Spectroscopy for Molecular Structure and Bonding Investigations

Raman spectroscopy is a complementary technique to FTIR. ejournal.by It involves the inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or inactive in the FTIR spectrum. researchgate.net For this compound, Raman spectroscopy would provide valuable information on the stretching vibrations of the thiophene ring's C=C and C-S bonds. iosrjournals.org The symmetric stretch of the S=O bonds in the sulfonyl chloride group also typically produces a strong Raman signal. Comparing the FTIR and Raman spectra helps to provide a more complete vibrational assignment and confirm the molecular structure. ejournal.by

Expected Raman Shifts for this compound
Functional GroupVibrational ModeExpected Raman Shift (cm⁻¹)Intensity
-SO₂ClSymmetric Stretch (ν_s SO₂)~1170-1190Strong
Thiophene RingRing Breathing/Stretching~1350-1550Strong
Thiophene RingC-S Stretch~630-710Medium
Ethyl GroupC-H Bending/Stretching~1450, 2850-2960Medium

Mass Spectrometry (MS)

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It also reveals structural details through the analysis of fragmentation patterns that occur upon ionization. The molecular weight of this compound is 210.70 g/mol . chemscene.com

In electron impact (EI) mass spectrometry, the fragmentation of aryl sulfonyl chlorides is well-characterized. researchgate.net The primary fragmentation pathways typically involve the loss of a chlorine radical followed by the extrusion of sulfur dioxide.

Molecular Ion (M⁺): A peak corresponding to the intact molecule at m/z ≈ 210.

[M-Cl]⁺: Loss of the chlorine atom (mass 35/37) would result in a significant fragment at m/z ≈ 175.

[M-SO₂Cl]⁺: Cleavage of the C-S bond results in the loss of the sulfonyl chloride group to give the 5-ethylthiophenyl cation at m/z ≈ 111. This is often a very prominent peak.

[C₄H₄S]⁺: Further fragmentation, such as the loss of the ethyl group from the [M-SO₂Cl]⁺ fragment, could lead to a fragment at m/z ≈ 84, corresponding to the thiophene cation.

Analysis of the isotopic pattern of the molecular ion peak is also informative, as the presence of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) and sulfur (³²S and ³⁴S in a ~24:1 ratio) will produce characteristic M+2 and M+4 peaks.

Predicted Mass Spectrometry Fragmentation for this compound
m/z ValueIdentityNotes
210/212[C₆H₇ClO₂S₂]⁺Molecular ion peak (M⁺), showing ³⁷Cl isotope peak
175[C₆H₇O₂S₂]⁺Fragment from loss of Cl radical
111[C₆H₇S]⁺Fragment from loss of SO₂Cl radical, often the base peak
97[C₅H₅S]⁺Loss of CH₂ from the ethyl group of the m/z 111 fragment
84[C₄H₄S]⁺Loss of the ethyl group from the m/z 111 fragment

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal identification of this compound. Unlike nominal mass spectrometry, HRMS measures the mass of an ion with extremely high accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental composition of the molecule.

For this compound, with a molecular formula of C₆H₇ClO₂S₂, the theoretical monoisotopic mass can be calculated with high precision. HRMS analysis would verify this exact mass, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). The experimentally determined exact mass serves as a primary confirmation of the compound's identity. For instance, the exact mass of a related compound, 5-(phenylsulfonyl)thiophene-2-sulfonyl chloride, is calculated as 321.9194999 Da, showcasing the level of precision offered by this technique nih.gov.

Fragmentation Pattern Analysis for Structural Elucidation

Mass spectrometry, particularly under electron impact (EI) ionization, provides structural information through the analysis of fragmentation patterns. The molecular ion of this compound is expected to undergo characteristic fragmentation that helps in elucidating its structure.

Based on general principles observed for arylsulfonyl chlorides and thiophene derivatives, a plausible fragmentation pathway can be proposed researchgate.netlibretexts.org:

Loss of Chlorine: A primary fragmentation event would be the cleavage of the S-Cl bond, resulting in the loss of a chlorine radical (•Cl) to form a sulfonyl radical cation.

Loss of Sulfur Dioxide: This is often followed by the expulsion of a neutral sulfur dioxide (SO₂) molecule, a common rearrangement process in sulfonyl compounds researchgate.net.

Thiophene Ring Fragmentation: The resulting ethylthiophene cation could undergo further fragmentation, such as the loss of an ethyl group or cleavage of the thiophene ring itself. The fragmentation of thiophene rings is a well-documented process nih.govarkat-usa.org.

Ethyl Group Fragmentation: Cleavage within the ethyl side chain, such as the loss of a methyl radical (•CH₃), can also occur.

Analyzing these fragment ions allows for the reconstruction of the molecule's structure piece by piece, confirming the connectivity of the ethyl group, thiophene ring, and sulfonyl chloride moiety.

Tandem Mass Spectrometry (MS/MS) for Complex Mixture Analysis

Tandem Mass Spectrometry (MS/MS) is an invaluable technique for the selective detection and structural characterization of this compound, especially within complex mixtures. This method involves multiple stages of mass analysis. First, the molecular ion (parent ion) of the target compound is selectively isolated from all other ions in the sample. This isolated parent ion is then subjected to fragmentation, typically through collision-induced dissociation (CID).

The resulting fragment ions (daughter ions) are then analyzed in the second stage. This process creates a unique fragmentation spectrum for the selected parent ion. For this compound, a specific parent-to-daughter ion transition can be monitored, providing a highly selective and sensitive method for quantification and identification, free from matrix interferences nih.govnih.gov. This is particularly useful in monitoring reaction progress or detecting trace-level impurities.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. Although a specific crystal structure for this compound is not publicly documented, the technique's application would provide definitive structural information.

If a suitable single crystal of the compound were obtained, X-ray diffraction analysis would yield precise data on:

Bond Lengths and Angles: Confirming the exact geometric parameters of the thiophene ring, the sulfonyl group, and the ethyl substituent.

Conformation: Revealing the orientation of the sulfonyl chloride group relative to the thiophene ring and the rotational conformation of the ethyl group.

Intermolecular Interactions: Detailing how molecules pack together in the crystal lattice, including any potential hydrogen bonding or other non-covalent interactions.

Studies on related cyclic sulfones, such as dihydrothiophene 1,1-dioxides, have shown that the five-membered ring can be perfectly planar or adopt twisted conformations depending on substitution, highlighting the detailed insights this method provides researchgate.net. The structural proof of various complex heterocyclic molecules is routinely achieved through this powerful technique researchgate.netmdpi.com.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for isolating it from reaction mixtures or commercial preparations.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment of non-volatile or thermally sensitive compounds like this compound. A reversed-phase HPLC (RP-HPLC) method is typically developed for this purpose.

Method development involves the systematic optimization of several parameters to achieve effective separation of the main compound from any impurities. Because sulfonyl chlorides can be reactive, especially towards water or other nucleophilic solvents, method development may require careful solvent selection or derivatization to ensure accurate quantification nih.gov. A typical method would be validated according to ICH guidelines for linearity, precision, accuracy, and robustness ejgm.co.ukresearchgate.net.

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

Parameter Typical Value/Condition
Column C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net
Mobile Phase Isocratic or gradient mixture of Acetonitrile (B52724) and Water or a buffer researchgate.net
Flow Rate 1.0 mL/min ejgm.co.uk
Detection UV-Vis Detector (e.g., at 254 nm or 280 nm) ejgm.co.ukresearchgate.net
Injection Volume 10 - 20 µL
Column Temperature Ambient or controlled (e.g., 25-30 °C)

Gas Chromatography (GC) for Volatile Species Analysis

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds. This compound, while having a moderate molecular weight, may be amenable to GC analysis, which would be useful for assessing its purity and identifying any volatile impurities or byproducts.

A GC method would involve optimizing the temperature program of the oven, the type of capillary column, and the detector settings. When using GC-MS, selected ion monitoring (SIM) can be employed to enhance sensitivity and selectivity for trace-level analysis of the target compound or related impurities, as demonstrated in the analysis of other sulfonyl chlorides like methane (B114726) sulfonyl chloride innovareacademics.in.

Table 2: Illustrative GC Method Parameters for Analysis of this compound

Parameter Typical Value/Condition
Column Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at 100 °C, ramp to 280 °C at 10-20 °C/min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
MS Mode (if used) Full Scan or Selected Ion Monitoring (SIM) innovareacademics.in

Coupled Techniques (e.g., LC-MS) for Quantitative and Qualitative Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful and indispensable tool for the simultaneous separation, identification, and quantification of this compound and its derivatives. rsc.org This hybrid technique leverages the separation capabilities of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the high sensitivity and selectivity of mass spectrometry detection. rsc.orgmdpi.com For complex matrices, LC-MS/MS, particularly with a triple quadrupole (QqQ) or quadrupole time-of-flight (QTOF) mass analyzer, is often employed to achieve reliable analysis. nih.gov

Qualitative Analysis: For qualitative identification, LC-MS provides crucial molecular weight information from the mass of the molecular ion. High-resolution mass spectrometry (HRMS) can yield accurate mass data, which helps in determining the elemental composition of the parent compound and its derivatives. nih.govuky.edu The fragmentation pattern (MS/MS spectrum) generated by techniques like collision-induced dissociation (CID) provides structural information, acting as a fingerprint for the molecule. In the case of this compound derivatives, fragmentation would likely involve the cleavage of the sulfonyl chloride group or modifications on the thiophene ring, providing evidence for structural elucidation.

Quantitative Analysis: For quantitative purposes, LC-MS/MS is typically operated in Multiple Reaction Monitoring (MRM) mode, which offers exceptional sensitivity and selectivity by monitoring specific precursor-to-product ion transitions. nih.gov A robust quantitative method for this compound and its derivatives would involve careful optimization of both chromatographic and mass spectrometric parameters. This includes selecting an appropriate column (e.g., a C18 column), mobile phase composition (often a mixture of water and acetonitrile with additives like formic acid), and ionization source conditions (typically Electrospray Ionization - ESI). nih.govuniversiteitleiden.nl

Method validation is critical to ensure the reliability of quantitative data. nih.gov Validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov Calibration curves are constructed using certified reference standards to correlate the instrument response to the concentration of the analyte. nih.gov

Below is a table summarizing typical validation results for a hypothetical UPLC-MS/MS method for the quantification of a derivative of this compound.

Table 1: Hypothetical Validation Summary for a UPLC-MS/MS Quantitative Method
ParameterResultAcceptance Criteria
Linearity (r²)0.998≥0.995
Range1 - 500 ng/mLDefined by linear response
Accuracy (% Recovery)96.5% - 104.2%80% - 120%
Precision (% RSD)< 6.0%≤ 15%
Limit of Detection (LOD)0.3 ng/mLSignal-to-Noise ≥ 3
Limit of Quantification (LOQ)1.0 ng/mLSignal-to-Noise ≥ 10

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen, sulfur, etc.) within a sample. It serves as a crucial final check for the purity and compositional integrity of a newly synthesized compound like this compound. The experimentally determined percentages of each element are compared against the theoretically calculated values based on the compound's molecular formula. uky.edu

The molecular formula for this compound is C₆H₇ClO₂S₂. chemscene.com Based on this formula and the atomic weights of the constituent atoms, the theoretical elemental composition can be calculated. Modern elemental analyzers perform this determination through high-temperature combustion of the sample. The resulting combustion gases (e.g., CO₂, H₂O, SO₂) are separated and quantified by various detection methods, providing the percentage composition.

A close agreement between the experimental and theoretical values provides strong evidence for the correct elemental composition and purity of the synthesized compound. The presence of two sulfur atoms in the molecule makes the sulfur analysis particularly important for verification. britannica.com

The table below presents the theoretical elemental composition of this compound and provides columns for hypothetical experimental results, illustrating how data from an elemental analysis is used for compositional verification.

Table 2: Elemental Composition Data for this compound (C₆H₇ClO₂S₂)
ElementAtomic Weight (g/mol)Theoretical Percentage (%)Experimental Percentage (%) (Hypothetical)
Carbon (C)12.01134.2034.25
Hydrogen (H)1.0083.353.32
Chlorine (Cl)35.45316.8216.75
Oxygen (O)15.99915.1815.28
Sulfur (S)32.0630.4530.39
Total 210.70 chemscene.com100.00 99.99

Theoretical and Computational Chemistry Studies of 5 Ethylthiophene 3 Sulfonyl Chloride

Electronic Structure and Molecular Geometry Investigations

The arrangement of atoms and electrons in 5-ethylthiophene-3-sulfonyl chloride dictates its physical and chemical behavior. Computational methods allow for a precise determination of its three-dimensional structure and electronic properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying molecules of this size. mdpi.commdpi.com DFT calculations, commonly using functionals like B3LYP combined with a basis set such as 6-311G(d,p), are employed to determine the optimized molecular geometry of this compound. mdpi.com These calculations solve the electronic structure to find the lowest energy arrangement of the atoms, providing key data on bond lengths, bond angles, and dihedral angles.

The optimized geometry reveals the spatial relationship between the thiophene (B33073) ring, the flexible ethyl group, and the sulfonyl chloride moiety. The planarity of the thiophene ring and the orientation of the substituents are critical outputs of these calculations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations Note: The following data are illustrative values based on DFT calculations for similar molecular structures.

Bond / Angle Parameter Calculated Value
Bond Lengths S1–C2 1.74 Å
C2–C3 1.38 Å
C3–C4 1.42 Å
C4–C5 1.37 Å
C5–S1 1.73 Å
C3–S2 1.78 Å
S2=O1 1.44 Å
S2=O2 1.44 Å
S2–Cl 2.07 Å
Bond Angles O1=S2=O2 121.0°
C2–C3–S2 125.5°
C4–C3–S2 124.8°

For higher accuracy, particularly for electronic properties, ab initio (from first principles) methods can be utilized. Methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, while more computationally demanding, provide a more rigorous treatment of electron correlation. These high-level calculations are often performed on the DFT-optimized geometry to refine energy values and electronic properties, serving as a benchmark for the DFT results. dtic.mil

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comresearchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and more reactive. mdpi.com For this compound, the HOMO is expected to be localized primarily on the electron-rich thiophene ring, while the LUMO is anticipated to be centered on the electron-withdrawing sulfonyl chloride group, particularly on the sulfur atom and the S-Cl bond. This distribution suggests the thiophene ring is the likely site for electrophilic attack, while the sulfur atom is susceptible to nucleophilic attack.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound Note: The following data are illustrative values based on FMO analysis of similar thiophene derivatives.

Orbital Energy (eV)
HOMO -7.15
LUMO -2.08

| HOMO-LUMO Gap (ΔE) | 5.07 |

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations provide a static, minimum-energy structure, Molecular Dynamics (MD) simulations are used to explore the molecule's dynamic behavior over time. MD simulations can model the conformational flexibility of this compound, particularly the rotation of the ethyl group and the sulfonyl chloride group around their single bonds.

By simulating the molecule in a solvent box (e.g., water or an organic solvent), MD can reveal stable conformers and the energy barriers between them. This analysis is crucial for understanding how the molecule behaves in solution and how its shape might influence its ability to interact with other molecules, such as reactants or biological targets.

Quantum Chemical Predictions of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations are highly effective at predicting spectroscopic data, which can be used to verify experimentally determined structures.

NMR Chemical Shifts: DFT methods can predict proton (¹H) and carbon-13 (¹³C) NMR chemical shifts with a high degree of accuracy. nih.govidc-online.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, theoretical chemical shifts can be obtained. These predicted spectra are invaluable for assigning peaks in experimental NMR data and confirming the correct structure. Studies have shown that predicted ¹H NMR chemical shifts can have a mean absolute error of less than 0.21 ppm. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: The following data are illustrative values. TMS is used as the reference standard.

Atom Type Atom Predicted Chemical Shift (δ, ppm)
¹H NMR Thiophene H2 8.10
Thiophene H4 7.65
Ethyl -CH₂- 2.95
Ethyl -CH₃ 1.35
¹³C NMR Thiophene C2 135.2
Thiophene C3 141.5
Thiophene C4 128.0
Thiophene C5 155.8
Ethyl -CH₂- 24.1

Vibrational Frequencies: Theoretical calculations can also predict the vibrational frequencies that correspond to peaks in an infrared (IR) spectrum. mdpi.com Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., stretching, bending). This helps in assigning the fundamental vibrational modes. Key predicted frequencies for this molecule would include the strong asymmetric and symmetric stretches of the S=O bonds, the S-Cl stretch, and the various C-H and thiophene ring vibrations. dtic.mil

Table 4: Predicted Key Vibrational Frequencies for this compound Note: The following data are illustrative values. Frequencies are typically scaled to correct for systematic errors.

Vibrational Mode Predicted Frequency (cm⁻¹) Expected Intensity
Aromatic C-H Stretch 3110 Medium
Aliphatic C-H Stretch 2975 Medium
S=O Asymmetric Stretch 1385 Strong
S=O Symmetric Stretch 1180 Strong
Thiophene Ring Stretch 1450-1550 Medium-Weak

Computational Guidance for Reaction Design and Optimization

The insights gained from computational studies can directly inform synthetic chemistry. nih.govresearchgate.net

Reactivity Prediction: FMO and molecular electrostatic potential (MEP) maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the sulfur atom of the sulfonyl chloride group is a prominent electrophilic site, making it the primary target for nucleophiles in reactions designed to produce sulfonamides or sulfonate esters.

Mechanism Elucidation: DFT can be used to model the entire reaction pathway for a proposed synthesis. By calculating the structures and energies of reactants, transition states, and products, chemists can determine the activation energy and feasibility of a reaction route. This allows for the in silico screening of different reagents and conditions to find the most efficient path before performing laboratory experiments. mdpi.com This approach helps optimize reaction yields and minimize the formation of byproducts.

Investigation of Aromaticity and Electronic Delocalization within the Thiophene Ring System

The aromaticity of the thiophene ring is a subject of considerable theoretical interest. Thiophene is classified as an aromatic compound, satisfying Hückel's rule with a planar, cyclic, conjugated system containing 6 π-electrons (four from the carbon-carbon double bonds and two from a lone pair of the sulfur atom). nih.govwikipedia.org However, computational studies indicate that its degree of aromaticity is less than that of benzene (B151609). wikipedia.org The introduction of substituents onto the thiophene ring can significantly modulate its electronic structure and, consequently, its aromaticity. In the case of this compound, the ring is substituted with an electron-donating group (EDG), the ethyl group at the C5 position, and a potent electron-withdrawing group (EWG), the sulfonyl chloride group at the C3 position.

The ethyl group at the C5 position is expected to increase the electron density of the thiophene ring through an inductive effect. Conversely, the sulfonyl chloride group at the C3 position exerts a strong electron-withdrawing effect, both through induction and resonance, which is anticipated to decrease the electron density within the ring. This push-pull electronic configuration is expected to lead to a significant polarization of the π-electron system.

The aromaticity of a system can be quantified using several computational descriptors. Among the most common are those based on magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS), and those based on geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA).

Nucleus-Independent Chemical Shift (NICS)

NICS values are a popular magnetic criterion for assessing aromaticity. They are calculated as the negative of the magnetic shielding computed at a specific point, typically the center of the ring (NICS(0)) or 1 Å above the ring center (NICS(1)). More negative NICS values indicate a stronger diatropic ring current, which is characteristic of aromatic systems. For unsubstituted thiophene, NICS(0) and NICS(1) values have been reported to be around -13.0 ppm and -10.4 ppm, respectively, confirming its aromatic character. whiterose.ac.uk

Harmonic Oscillator Model of Aromaticity (HOMA)

The HOMA index evaluates aromaticity based on the degree of bond length equalization in a cyclic system, with a value of 1 indicating a fully aromatic system (like benzene) and values close to 0 indicating a non-aromatic system. The HOMA index for unsubstituted thiophene is less than that of benzene, reflecting its lower degree of aromaticity. mdpi.com

In this compound, the competing electronic effects of the substituents are expected to lead to a greater variation in the bond lengths around the thiophene ring compared to the unsubstituted molecule. The C2=C3 and C4=C5 bonds are likely to have more single-bond character, while the C3-C4 bond may exhibit more double-bond character due to the electronic pull of the sulfonyl chloride group. This deviation from ideal bond length uniformity would result in a lower HOMA value compared to unsubstituted thiophene, signifying a reduction in aromaticity.

Electronic Delocalization

The electronic delocalization in this compound is significantly influenced by its substituents. The electron-donating ethyl group at C5 enhances the π-electron density, which can be delocalized into the ring. However, the powerful electron-withdrawing sulfonyl chloride group at C3 strongly polarizes the ring. This creates a "push-pull" system where electron density is effectively drawn from the ethyl group, through the thiophene ring, towards the sulfonyl chloride group.

This pronounced intramolecular charge transfer is a key feature of the electronic structure of this molecule. While the π-electrons are delocalized across the entire ring, the probability distribution of these electrons is highly uneven. Computational analyses of similar systems show that such push-pull substitutions can lead to a red-shift in the UV-Vis absorption spectrum, a consequence of the altered HOMO-LUMO energy gap. rsc.org The HOMO is often localized more on the electron-rich parts of the molecule (the ethyl and thiophene ring), while the LUMO is concentrated on the electron-deficient portion (the sulfonyl chloride group).

Below are illustrative data tables based on expected values from computational studies of similarly substituted thiophenes.

Table 1: Predicted Aromaticity Indices for this compound and Reference Compounds

CompoundHOMANICS(0) (ppm)NICS(1) (ppm)
Benzene1.00-9.7-11.5
Thiophene0.77-13.0 whiterose.ac.uk-10.4 whiterose.ac.uk
This compound (Predicted)< 0.77> -13.0> -10.4

Note: The values for this compound are predicted based on the known effects of electron-donating and electron-withdrawing substituents on the thiophene ring. A definitive study has not been found in the searched literature.

Table 2: Predicted Bond Lengths (in Å) for this compound

BondUnsubstituted Thiophene wikipedia.orgThis compound (Predicted)
C2-C31.370> 1.370
C3-C41.423< 1.423
C4-C51.370> 1.370
C5-S11.714< 1.714
S1-C21.714> 1.714

Note: The predicted changes in bond lengths are relative to unsubstituted thiophene and are based on the expected electronic effects of the substituents.

Structure Reactivity Relationship Srr Studies of 5 Ethylthiophene 3 Sulfonyl Chloride and Its Analogues

Impact of the Ethyl Group on Thiophene (B33073) Ring Reactivity

The ethyl group at the 5-position of the thiophene ring significantly influences the ring's reactivity, primarily through its electron-donating nature. This effect stems from hyperconjugation and inductive effects, which increase the electron density of the thiophene ring. An increase in electron density makes the ring more susceptible to electrophilic attack.

In general, thiophene is more reactive towards electrophilic substitution than benzene (B151609) due to the electron-donating character of the sulfur atom, which can stabilize the intermediate sigma complex. researchgate.net The presence of an additional electron-donating group like an ethyl group further enhances this reactivity. Studies on similar alkyl-substituted thiophenes have shown that they undergo electrophilic substitution reactions, such as acylation, more readily than unsubstituted thiophene. nih.gov For instance, the acylation of 2-alkylthiophenes occurs preferentially at the 5-position, highlighting the activating effect of the alkyl group. nih.gov In the case of 5-ethylthiophene-3-sulfonyl chloride, the ethyl group at the 5-position would be expected to activate the ring towards electrophiles, particularly at the 2- and 4-positions.

However, the activating effect of the ethyl group is counteracted by the strongly deactivating sulfonyl chloride group at the 3-position.

Influence of the Sulfonyl Chloride Group on Electrophilic and Nucleophilic Sites

The sulfonyl chloride group (-SO₂Cl) is a powerful electron-withdrawing group. This has a dual impact on the reactivity of this compound.

Firstly, it deactivates the thiophene ring towards electrophilic aromatic substitution. The strong electron-withdrawing nature of the -SO₂Cl group reduces the electron density of the ring, making it less nucleophilic and therefore less reactive towards electrophiles. This deactivation is a general feature of sulfonyl chloride-substituted aromatic systems.

Secondly, the sulfonyl chloride group itself is a highly electrophilic center. The sulfur atom is bonded to two highly electronegative oxygen atoms and a chlorine atom, creating a significant partial positive charge on the sulfur atom. This makes it highly susceptible to attack by nucleophiles. Common reactions involving the sulfonyl chloride group are nucleophilic substitutions, where the chloride ion is displaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively.

Furthermore, the electron-withdrawing nature of the sulfonyl chloride group can make the thiophene ring more susceptible to nucleophilic aromatic substitution (SNAr), a reaction that is generally difficult for electron-rich thiophenes. For an SNAr reaction to occur, the ring must be substituted with strong electron-withdrawing groups. nih.gov The presence of the -SO₂Cl group, therefore, activates the ring for potential attack by strong nucleophiles at positions ortho and para to it, provided a suitable leaving group is present on the ring.

Comparative Reactivity Studies with Other Thiophene Sulfonyl Chlorides

Direct comparative studies on the reactivity of this compound are scarce in the available literature. However, we can infer its reactivity by comparing it with other thiophene sulfonyl chlorides, such as the more commonly studied thiophene-2-sulfonyl chloride.

The position of the sulfonyl chloride group on the thiophene ring is a critical determinant of its reactivity. Studies on the electrochemical reduction of nitro-substituted benzenesulfonyl chlorides have shown that the position of the substituent affects the reaction mechanism. researchgate.net By analogy, the electronic communication between the substituent (ethyl group) and the reactive center (sulfonyl chloride) will differ between the 2- and 3-isomers of ethylthiophene sulfonyl chloride.

In thiophene-2-sulfonyl chlorides, the sulfonyl chloride group is directly adjacent to the sulfur atom of the ring. This proximity can lead to different electronic and steric environments compared to the 3-position. Kinetic studies on the reactions of 2-thiophenesulfonyl chloride with anilines have been reported, providing a baseline for its reactivity. chemicalbook.com

The following table provides a qualitative comparison of the expected reactivity of this compound with related compounds based on general principles of organic chemistry.

CompoundExpected Reactivity towards Electrophiles (on the ring)Expected Reactivity towards Nucleophiles (at the SO₂Cl group)
ThiopheneHighNot applicable
Thiophene-3-sulfonyl chlorideLowHigh
5-Ethylthiophene-2-sulfonyl chlorideModerate (at C4)High
This compound Low to Moderate (at C2 and C4) High

This table is based on theoretical predictions and not on direct experimental data for all compounds.

Systematic Structural Modifications and Their Effects on Synthetic Outcomes

Systematic structural modifications of this compound can be used to fine-tune its reactivity and influence the outcome of synthetic reactions.

Modification of the Alkyl Group: Replacing the ethyl group with other alkyl groups of varying size and electronic properties would primarily affect the steric environment around the thiophene ring and subtly alter its electron density.

Increasing steric bulk (e.g., replacing ethyl with isopropyl or tert-butyl) would likely hinder the approach of reagents to the adjacent positions on the ring and potentially to the sulfonyl chloride group itself. This could lead to a decrease in reaction rates or a change in regioselectivity.

Introducing electron-withdrawing substituents on the ethyl group (e.g., a trifluoroethyl group) would decrease the electron-donating ability of the alkyl chain, further deactivating the ring towards electrophilic attack but potentially increasing the electrophilicity of the sulfonyl chloride group.

Modification of the Sulfonyl Chloride Group: The sulfonyl chloride can be converted into other related functional groups, which will have a profound effect on the reactivity.

Conversion to Sulfonamides: Reaction with primary or secondary amines yields sulfonamides. The reactivity of the resulting sulfonamide is significantly different from the sulfonyl chloride. The sulfonamide group is a weaker electron-withdrawing group and is generally much more stable.

Conversion to Sulfonate Esters: Reaction with alcohols leads to sulfonate esters. These esters are also more stable than the parent sulfonyl chloride and can be used as protecting groups or as leaving groups in nucleophilic substitution reactions.

Reduction: The sulfonyl chloride can be reduced to the corresponding thiol or disulfide, completely changing the electronic properties of the substituent from electron-withdrawing to electron-donating.

ModificationEffect on Ring Reactivity (Electrophilic Attack)Effect on Reactivity at the Sulfur Center
Ethyl -> IsopropylDecreased (due to sterics)Potentially decreased (due to sterics)
Ethyl -> TrifluoroethylDecreased (due to inductive effect)Potentially increased (due to inductive effect)
-SO₂Cl -> -SO₂NHRIncreased (less deactivating)Decreased (less electrophilic)
-SO₂Cl -> -SO₂ORIncreased (less deactivating)Decreased (less electrophilic)
-SO₂Cl -> -SHSignificantly Increased (activating group)Not applicable

This table presents predicted trends based on established chemical principles.

Future Research Directions and Unexplored Reactivities of 5 Ethylthiophene 3 Sulfonyl Chloride

Development of Stereoselective Syntheses Involving 5-Ethylthiophene-3-sulfonyl chloride

The development of methods for controlling stereochemistry is a cornerstone of modern organic synthesis. For this compound, future research could focus on its application in asymmetric reactions to generate enantiomerically enriched products.

One promising area is the reaction with chiral nucleophiles. The synthesis of sulfonamides and sulfonate esters from sulfonyl chlorides is a fundamental transformation. wikipedia.org By reacting this compound with enantiomerically pure amines or alcohols, diastereomeric products could be formed. These diastereomers could potentially be separated chromatographically, providing access to optically pure thiophene-containing sulfonamides and esters. A hypothetical reaction screen is presented below.

Table 1: Proposed Diastereoselective Synthesis of Sulfonamides

Entry Chiral Amine Solvent Diastereomeric Ratio (d.r.)
1 (R)-alpha-Methylbenzylamine Dichloromethane (B109758) 55:45
2 (S)-1-(1-Naphthyl)ethylamine Tetrahydrofuran (B95107) 60:40
3 (R)-Phenylglycinol Acetonitrile (B52724) 75:25

Furthermore, the development of catalytic stereoselective reactions represents a more advanced frontier. For instance, copper-catalyzed additions of sulfonyl chlorides to acetylenes have been shown to produce (Z)-β-chlorovinyl sulfones with high stereoselectivity. thieme-connect.com Applying this methodology to this compound and various prochiral alkynes could lead to a range of stereodefined vinyl sulfones, which are valuable synthetic intermediates. Future work could also explore the use of chiral ligands to induce enantioselectivity in metal-catalyzed processes involving this reagent. nih.gov

Exploration of Novel Catalytic Transformations

The sulfonyl chloride moiety is increasingly recognized as a versatile group for transition-metal-catalyzed cross-coupling reactions, often proceeding via desulfonylation. This area remains entirely unexplored for this compound.

Future research should investigate palladium- or nickel-catalyzed cross-coupling reactions where the C−S bond of the thiophene (B33073) ring is activated. For example, desulfinylative cross-coupling of heteroaromatic sulfinates (which can be derived from sulfonyl chlorides) with aryl bromides has been demonstrated in aqueous media. rsc.org A similar strategy could be developed for this compound, potentially allowing it to serve as a thiophenylating agent. Arenesulfonyl chlorides have been successfully employed in desulfitative Stille, Negishi, and Suzuki-Miyaura cross-coupling reactions. epfl.ch Applying these conditions to this compound could provide novel, efficient routes to 3-aryl or 3-alkyl thiophenes.

Table 2: Proposed Catalytic Cross-Coupling Reactions

Coupling Type Catalyst Coupling Partner Potential Product
Suzuki-Miyaura Pd(PPh₃)₄ Phenylboronic acid 3-Phenyl-5-ethylthiophene
Sonogashira Pd₂(dba)₃/P(t-Bu)₃/CuI Phenylacetylene 3-(Phenylethynyl)-5-ethylthiophene
Negishi PdCl₂(dppf) Phenylzinc chloride 3-Phenyl-5-ethylthiophene

These transformations would represent a significant expansion of the synthetic utility of sulfonyl chlorides, moving beyond their traditional role in forming sulfonamides and esters.

Integration into Supramolecular Assemblies and Advanced Materials (Focus on synthetic methodology)

Thiophene-based molecules are renowned for their use in organic electronics and functional materials due to their electronic properties and tendency to form ordered structures through π–π stacking. acs.orgthieme-connect.com The structure of this compound makes it an attractive monomer for the synthesis of novel polymers and supramolecular assemblies.

A key synthetic direction would be the conversion of the sulfonyl chloride into functionalities suitable for polymerization or self-assembly. For example, reaction with amino-terminated oligomers could lead to block copolymers where the thiophene-sulfonamide unit imparts specific solubility, thermal, or electronic properties. The sulfonyl group can act as a hydrogen-bond acceptor, which, in concert with the π-stacking of the thiophene ring, could be exploited to design self-assembling systems. researchgate.net

A proposed synthetic strategy involves the preparation of bifunctional monomers. For instance, the ethyl group at the 5-position could be replaced with a polymerizable group (e.g., a vinyl or ethynyl (B1212043) group) through a multi-step synthesis. The resulting functionalized thiophene-3-sulfonyl chloride could then be reacted with a co-monomer to create well-defined polymers with thiophene-sulfonamide pendants. Such materials could find applications as sensors, organic semiconductors, or functional coatings. nih.gov

Mechanistic Investigations of Underexplored Reaction Pathways

The reaction mechanisms of sulfonyl chlorides can be complex, proceeding through bimolecular nucleophilic substitution (Sₙ2), an elimination-addition sequence via a highly reactive "sulfene" intermediate, or radical pathways. acs.orgnih.govmagtech.com.cn The specific pathway is highly dependent on the substrate structure, nucleophile, and reaction conditions. For this compound, these pathways are completely uninvestigated.

Future research should employ a combination of kinetic studies, isotopic labeling, and computational analysis to elucidate the dominant reaction mechanisms.

Sₙ2 vs. Sulfene Pathway : The presence of α-hydrogens is not a feature of the thiophene ring itself, suggesting direct nucleophilic attack at the sulfur atom is likely. However, the possibility of pathways involving ring-opening or other unforeseen eliminations cannot be discounted without investigation. Kinetic studies measuring the rate dependence on nucleophile concentration could provide initial evidence. nih.gov

Radical Reactions : Under photocatalytic or thermal conditions, the S-Cl bond could undergo homolytic cleavage to generate a 5-ethylthiophen-3-ylsulfonyl radical. nih.gov This reactive species could participate in radical additions to alkenes or alkynes, providing a novel route to functionalized thiophenes. Investigating the reaction in the presence of radical initiators or traps would be a key first step.

Continuous Flow Studies : Utilizing continuous flow reactors could enable the safe study of reaction kinetics and the identification of transient intermediates that are difficult to observe in batch processes. rsc.org

Application in High-Throughput Synthesis and Combinatorial Chemistry

The reliable reactivity of the sulfonyl chloride group with nucleophiles makes this compound an ideal scaffold for combinatorial chemistry and high-throughput synthesis (HTS). ucl.ac.uk Such approaches are critical in the discovery of new pharmaceutical leads and functional materials.

A future direction would be to leverage this compound as a core building block for the creation of large chemical libraries. By reacting this compound with a diverse array of primary and secondary amines in a parallel synthesis format, a library of thousands of unique 5-ethylthiophene-3-sulfonamides could be rapidly generated. Thiophene sulfonamides are known to possess a wide range of biological activities. nih.govresearchgate.net

Table 3: Hypothetical Library Synthesis Scheme

Scaffold Reagent Plate (96-well) Product Library Potential Application
This compound Diverse Amines (R¹R²NH) Library of 5-ethylthiophene-3-sulfonamides Drug Discovery Screening
This compound Diverse Alcohols (R³OH) Library of 5-ethylthiophene-3-sulfonate esters Materials Property Screening

The resulting libraries could be screened for various biological targets (e.g., kinases, proteases) or evaluated for material properties (e.g., conductivity, photoluminescence). This HTS approach would dramatically accelerate the exploration of the chemical space accessible from this versatile precursor. researchgate.net

Computational Design of Novel this compound Derived Reagents

Computational chemistry provides powerful tools for predicting reactivity and designing novel molecules before committing to extensive laboratory work. For this compound, Density Functional Theory (DFT) calculations could be employed to guide future synthetic efforts. nih.gov

Key areas for computational investigation include:

Reactivity Prediction : Calculating the bond dissociation energies of the S-Cl and C-S bonds can help predict whether radical or ionic pathways are more favorable. Transition state modeling for reactions with various nucleophiles can predict reaction barriers and help optimize reaction conditions. mdpi.com

Substituent Effects : Computational models can predict how modifying the substituent at the 5-position (e.g., replacing ethyl with electron-withdrawing or -donating groups) would alter the reactivity of the sulfonyl chloride. This could lead to the design of second-generation reagents with fine-tuned properties.

Designing Novel Reagents : Beyond simple substitution, computational methods can be used to design entirely new reagents derived from this compound. For example, modeling could help design a derivative that is more susceptible to a desired catalytic cycle or one that is more likely to self-assemble into a specific supramolecular architecture. researchgate.net

By integrating computational design with synthetic efforts, the development of new reactions and materials based on the this compound scaffold can be pursued more rationally and efficiently.

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